Goniothalamin

Descripción general

Descripción

Goniothalamin is a natural styryl lactone compound predominantly found in plants of the genus Goniothalamus, which belongs to the Annonaceae family. This compound has garnered significant attention due to its diverse biological activities, including antiproliferative, cytotoxic, and anti-inflammatory properties . This compound has shown potential in inhibiting the growth of various cancer cell lines, making it a promising candidate for anticancer drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of goniothalamin can be achieved through various methods. One notable approach involves an integrated batch and continuous flow process. This method includes a telescoped continuous flow Grignard addition followed by an acylation reaction to deliver a racemic this compound precursor . An asymmetric Brown allylation protocol can also be employed under continuous flow conditions, providing an (S)-goniothalamin intermediate with high yield and enantiomeric excess . The final step involves a ring-closing metathesis reaction, which can be optimized in both batch and flow regimes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The continuous flow process is particularly advantageous for industrial applications due to its scalability and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Goniothalamin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to induce apoptosis in cancer cells through oxidative stress and mitochondrial-mediated pathways .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

Goniothalamin has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. It enhances TRAIL-induced apoptosis, particularly in TRAIL-resistant colorectal cancer cells, by increasing DR5 expression and decreasing cFLIP expression, which are crucial for overcoming resistance to apoptosis . Additionally, this compound induces mitochondrial dysfunction and activates caspase pathways, leading to programmed cell death in breast cancer cells .

Case Studies and Research Findings

- Colorectal Cancer : A study demonstrated that this compound combined with TRAIL effectively induces apoptosis in LoVo cells, a colorectal cancer line resistant to TRAIL .

- Breast Cancer : this compound treatment resulted in increased levels of cleaved caspases and altered Bcl-2 family protein expressions, indicating its role in promoting apoptosis through mitochondrial pathways .

- Leukemia : In a BALB/c mouse model of induced leukemia, this compound supplementation significantly improved hematological markers and reduced spleen size, suggesting its potential as an alternative treatment for leukemia .

Induction of Autophagy

This compound not only induces apoptosis but also triggers autophagy in cancer cells. Research indicates that it upregulates autophagy-related proteins such as Atg7 and LC3II in breast cancer cells, suggesting a dual mechanism where both apoptosis and autophagy contribute to its anticancer effects .

Oxidative Stress and DNA Damage

This compound has been linked to the induction of oxidative stress and DNA damage in cancer cells. This property is particularly relevant as it can lead to increased cell death in malignant cells while sparing normal cells. Studies have shown that this compound causes oxidative stress that results in DNA fragmentation and cellular apoptosis across various cancer types .

Combination Therapies

Recent investigations have explored the potential of combining this compound with other therapeutic agents or biomaterials to enhance its efficacy:

- Bioactive Glass : A combination of this compound with sol-gel-derived bioactive glass has been shown to enhance growth inhibitory activity against breast cancer cells by inducing apoptosis and cell cycle arrest .

- Natural Product Synergy : The synergistic effects of this compound with other natural compounds are being studied to improve therapeutic outcomes against resistant cancer types.

Mecanismo De Acción

Goniothalamin exerts its effects through multiple mechanisms:

Apoptosis Induction: It induces apoptosis in cancer cells by generating reactive oxygen species, leading to DNA damage and mitochondrial membrane depolarization.

Molecular Targets: this compound targets various molecular pathways, including the p53-dependent caspase activation pathway and the mitochondrial-mediated apoptosis pathway

Pathways Involved: The compound activates caspase-2 and caspase-9, leading to downstream caspase-3 cleavage and cell death.

Comparación Con Compuestos Similares

Goniothalamin is unique among styryl lactones due to its potent cytotoxic activity and diverse biological effects. Similar compounds include:

Goniomicin A, B, C, and D: These compounds, also isolated from Goniothalamus species, exhibit cytotoxic and antioxidant activities.

9-Deoxygoniopypyrone: Another styryl lactone with cytotoxic properties.

Pterodondiol: Known for its cytotoxic activity against various cancer cell lines.

Actividad Biológica

Goniothalamin (GTN), a naturally occurring styryl-lactone derived from the genus Goniothalamus, has garnered significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article reviews the current understanding of GTN's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

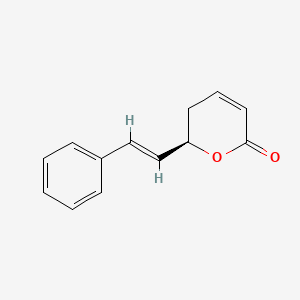

This compound is chemically classified as 5,6-dihydro-6-styryl-2-pyronone with the molecular formula . Its structure features a styryl lactone core, which is crucial for its biological activities.

GTN exhibits a range of biological activities, primarily through its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:

- Mitochondria-Mediated Apoptosis : GTN triggers apoptosis via mitochondrial pathways, characterized by loss of mitochondrial membrane potential and activation of caspases. In studies involving HeLa cervical cancer cells, GTN treatment resulted in significant DNA condensation and increased levels of phosphorylated c-Jun NH2-terminal kinase (JNK), indicating activation of endoplasmic reticulum (ER) stress pathways .

- Cell Cycle Arrest : Research indicates that GTN induces cell cycle arrest at the G2/M phase in various cancer cell lines, contributing to its antiproliferative effects .

- Anti-inflammatory Activity : GTN has demonstrated anti-inflammatory properties by inhibiting cytokine production in macrophages and reducing inflammatory markers in animal models of colitis and colorectal cancer .

In Vitro Studies

Numerous studies have documented the cytotoxic effects of GTN against various cancer cell lines:

- HeLa Cells : GTN exhibited a dose-dependent cytotoxic effect on HeLa cells, with an IC50 value determined through MTT assays. The compound induced apoptosis via intrinsic pathways involving caspase activation .

- Colorectal Cancer : A combination treatment of GTN and TRAIL (TNF-related apoptosis-inducing ligand) enhanced apoptosis in LoVo colorectal cancer cells, demonstrating synergistic effects .

In Vivo Studies

GTN has shown promising results in animal models:

- Leukemia Model : In BALB/c mice with induced leukemia, supplementation with GTN led to improved survival rates and reduced tumor burden .

- Colitis and Colorectal Cancer Models : GTN treatment significantly reduced tumor multiplicity and size in models of colitis-associated cancer (CAC) and sporadic colorectal cancer. It also restored tissue architecture and decreased epithelial damage .

Case Studies

- Cervical Cancer Treatment : A study focused on HeLa cells revealed that GTN not only inhibited cell proliferation but also initiated apoptosis through ER stress-mediated pathways. The findings suggested a potential role for GTN as a therapeutic agent against cervical cancer .

- Colitis-Associated Cancer Prevention : In a study assessing the preventive effects of GTN on colitis-associated tumorigenesis, mice treated with GTN showed significantly fewer tumors compared to controls, highlighting its potential as a preventive agent in inflammatory conditions leading to cancer .

Summary of Biological Activities

Propiedades

IUPAC Name |

(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2/b10-9+/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGHFVLWYYVMQZ-BZYZDCJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035678 | |

| Record name | Goniothalamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17303-67-2, 22639-28-7 | |

| Record name | Goniothalamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniothalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017303672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goniothalamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Goniothalamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GONIOTHALAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34W9GO6B2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of goniothalamin against cancer cells?

A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This apoptotic effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [, , ]

Q2: Does this compound impact specific molecular targets in cancer cells?

A2: Research suggests that this compound interacts with several molecular targets, including:

- Hsp90: this compound enhances the ATPase activity of Hsp90 while inhibiting its chaperone function. This dual effect on the molecular chaperone Hsp90 suggests a potential mechanism for its anti-cancer activity. []

- Cell cycle regulators: this compound induces cell cycle arrest, primarily at the G2/M phase, by interfering with cell cycle regulators like Cdc25C. []

- Apoptotic proteins: It modulates the expression of both pro-apoptotic (Bax, Bim, t-BID) and anti-apoptotic proteins (Bcl-2, Bcl-xL, MCL-1) to favor apoptosis. [, ]

- Caspases: this compound activates caspases, particularly caspase-3 and caspase-9, which are crucial executioners of the apoptotic process. [, ]

- Death receptors: It upregulates death receptor 5 (DR5) expression, making cancer cells more susceptible to TRAIL-induced apoptosis. []

- cFLIP: this compound downregulates cFLIP, an inhibitor of death receptor-mediated apoptosis, further enhancing the cytotoxic effect of TRAIL. []

Q3: Does this compound affect cellular redox balance?

A3: Yes, studies show that this compound treatment leads to an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels, indicating disruption of cellular redox balance. [, ] This oxidative stress is thought to contribute to its cytotoxic effects.

Q4: How does this compound affect gene expression in plant cells?

A4: In Arabidopsis thaliana seedlings, this compound exposure leads to the upregulation of genes associated with heat shock response (AtHSP genes), oxidative stress, and protein folding. Conversely, it downregulates genes related to cell wall modification and cell growth, particularly expansin (AtEXPA) genes. These changes in gene expression contribute to the plant growth inhibitory activity of this compound. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. []

Q6: What spectroscopic techniques are used for the structural elucidation of this compound?

A6: Several spectroscopic methods are employed to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the compound's structure, including the number and types of atoms and their connectivity. Both 1H and 13C NMR are commonly used. [, , ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing clues about its structure. [, , ]

- Infrared Spectroscopy (IR): IR spectroscopy reveals the functional groups present in the molecule based on their characteristic absorption bands. [, , ]

- X-ray Crystallography: When possible, single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound. []

- Circular Dichroism (CD): This technique is used to determine the absolute configuration of chiral centers in the molecule. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has been employed to study this compound in several ways:

- QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structure of this compound derivatives with their antitumor activities. [] These models help predict the activity of new derivatives and guide the design of more potent analogues.

Q8: How do structural modifications of this compound affect its biological activity?

A8: Numerous studies have investigated the structure-activity relationship (SAR) of this compound by synthesizing and evaluating various derivatives. Some key findings include:

- N-acylation of aza-goniothalamin: This modification restores the in vitro antiproliferative activity of the compound, with derivative 18 exhibiting enhanced potency. []

- Introduction of nitro and amino groups: The 10-nitro-goniothalamin and 10-amino-goniothalamin derivatives show potent and selective cytotoxicity against human stomach cancer SGC-7901 cells. []

- Fluorination: Introduction of fluorine atoms at the γ-position of this compound can influence its antitumor activity. While some fluorinated derivatives showed reduced activity, compound 7h displayed nearly equivalent potency to (R)-goniothalamin. []

Q9: Are there any reported strategies to improve the stability, solubility, or bioavailability of this compound?

A9: While the provided research doesn't directly address formulation strategies for this compound, potential approaches could include:

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: While detailed PK/PD studies are limited, research indicates:

- Metabolism: this compound undergoes biotransformation in both animal and microbial systems. Metabolites identified include 3,4-dihydrothis compound and 3,4,7,8-tetrahydrothis compound, which have also been detected in the urine and blood of treated rats. [, ]

- Excretion: The presence of this compound metabolites in urine suggests renal excretion as a potential elimination pathway. []

Q11: What in vivo models have been used to study the anti-malarial activity of this compound?

A11: The anti-malarial activity of this compound has been evaluated in vivo using the 4-Day Suppressive Test against Plasmodium berghei ANKA strain in Swiss Albino Mice. Oral administration of this compound at 90 and 120 mg/kg body weight exhibited suppressions of P. berghei infection of 98% and 99.7%, respectively. []

Q12: Has the synergistic effect of this compound with other antimalarial drugs been investigated?

A12: Yes, combining this compound with chloroquine showed synergistic antimalarial activity against P. yoelii in mice. Combination therapy at lower doses of each drug resulted in over 90% parasite reduction and 100% survival after treatment. [, ]

Q13: What in vitro assays are used to evaluate the cytotoxic activity of this compound?

A13: Common in vitro assays used to assess this compound's cytotoxicity include:

- MTT assay: Measures cell viability based on the reduction of MTT to formazan by metabolically active cells. [, , , , , , ]

- LDH leakage assay: Quantifies lactate dehydrogenase (LDH) released into the culture medium upon cell membrane damage, indicating cytotoxicity. []

- Trypan blue dye exclusion assay: Distinguishes viable cells from non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take up the dye. []

Q14: What types of cancer cells have shown sensitivity to this compound in vitro?

A14: this compound has demonstrated in vitro cytotoxic activity against a wide range of cancer cell lines, including:

- Hepatocellular carcinoma (HCC): HepG2 [, , , , ]

- Melanoma: A375 []

- Breast cancer: MCF-7 [, , , , ]

- Gastric carcinoma: HGC-27 [, ]

- Pancreatic carcinoma: PANC-1 [, ]

- Cervical cancer: HeLa [, ]

- Colorectal cancer: Colo 205, SW480, LoVo [, ]

- Leukemia: HL-60, CEM-SS, U937 [, , ]

Q15: Has the in vivo efficacy of this compound been evaluated in animal models of cancer?

A15: Yes, in vivo studies using the Ehrlich ascites and solid tumor models in mice have demonstrated the antitumor activity of this compound. Notably, this compound exhibited significant tumor growth inhibition without apparent toxicity. []

Q16: Have there been any clinical trials investigating this compound's anticancer activity in humans?

A16: Based on the provided research, there is no mention of clinical trials conducted with this compound in humans. Further research, including preclinical and clinical studies, is necessary to determine its potential as a therapeutic agent.

Q17: What is the safety profile of this compound based on available research?

A17: While this compound shows promising anticancer activity, it's important to note its potential toxicity:

- General toxicity: In a 14-day study in rats, this compound at 300 μg/day did not cause significant changes in body weight, hematology, or blood biochemistry parameters. []

- Embryotoxicity and teratogenicity: Several Goniothalamus species, including those producing this compound, have shown embryotoxic and teratogenic activities. []

Q18: What analytical techniques are used to quantify this compound in plant materials?

A18: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of this compound in plant samples. [, , ] This technique allows for the separation and quantification of this compound from other plant constituents.

Q19: Are there any known alternatives or substitutes for this compound in terms of its biological activities?

A19: Several other natural and synthetic compounds exhibit similar biological activities as this compound and could be considered as potential alternatives or lead compounds for drug development:

- Other styryl-lactones: Numerous styryl-lactone derivatives, often found in Goniothalamus species alongside this compound, possess cytotoxic, antimicrobial, and other biological activities. [, , ]

- TRAIL: TNF-related apoptosis-inducing ligand (TRAIL) is a protein that selectively induces apoptosis in cancer cells. Combining TRAIL with this compound has been shown to enhance its cytotoxic effects. []

- Etoposide: This chemotherapeutic agent, also known as VP-16, inhibits topoisomerase II and induces DNA damage, leading to cell death. []

- Hsp90 inhibitors: Several synthetic Hsp90 inhibitors are currently under investigation as potential anticancer agents. []

Q20: What are some key historical milestones in the research of this compound?

A20: Some notable milestones in this compound research include:

- Early isolation and structural elucidation: this compound was first isolated and characterized from Goniothalamus species in the mid-20th century. []

- Discovery of cytotoxic activity: The potent cytotoxic activity of this compound against various cancer cell lines was recognized, sparking significant interest in its therapeutic potential. []

- Exploration of structure-activity relationships: Numerous studies have synthesized and evaluated this compound derivatives to understand the structural features crucial for its biological activity, aiming to develop more potent and selective analogues. [, , , ]

- Elucidation of molecular mechanisms: Research has begun to unravel the complex molecular mechanisms underlying this compound's biological activities, including its interactions with Hsp90, cell cycle regulators, and apoptotic pathways. [, , , ]

Q21: What are some examples of cross-disciplinary research and collaboration involving this compound?

A21: this compound research benefits from collaborations across various disciplines, including:

- Organic chemistry: Synthetic chemists play a crucial role in developing new synthetic routes to this compound and its analogues, enabling SAR studies and the exploration of its therapeutic potential. [, , ]

- Computational chemistry: Computational approaches, such as QSAR modeling and molecular docking, provide valuable insights into the structure-activity relationships and molecular interactions of this compound, guiding the design of more effective analogues. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.